Trimethylphosphoramide

Description

For clarity, this article will compare HMPA with structurally or functionally similar compounds, including Trimethyl phosphate, Trimethylphosphine, and Tetramethylphosphinane, leveraging available data from the provided sources.

Properties

CAS No. |

6326-72-3 |

|---|---|

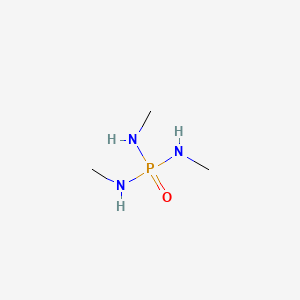

Molecular Formula |

C3H12N3OP |

Molecular Weight |

137.12 g/mol |

IUPAC Name |

N-[bis(methylamino)phosphoryl]methanamine |

InChI |

InChI=1S/C3H12N3OP/c1-4-8(7,5-2)6-3/h1-3H3,(H3,4,5,6,7) |

InChI Key |

WFIPYARNKIWELZ-UHFFFAOYSA-N |

Canonical SMILES |

CNP(=O)(NC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylphosphoramide can be synthesized through the reaction of trimethylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction typically occurs under controlled conditions to prevent over-oxidation.

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of trimethylphosphine using oxygen or other oxidizing agents. The process is carried out in a controlled environment to ensure the purity and yield of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form trimethylphosphine oxide.

Reduction: It can be reduced back to trimethylphosphine under specific conditions.

Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, alkylating agents.

Major Products Formed:

Oxidation: Trimethylphosphine oxide.

Reduction: Trimethylphosphine.

Substitution: Various substituted phosphoramides depending on the reagents used.

Scientific Research Applications

Trimethylphosphoramide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of trimethylphosphoramide involves its ability to act as a ligand and form complexes with metal ions. This interaction can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes. The compound can also interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Hexamethylphosphoramide (HMPA)

- Molecular Formula : C₆H₁₈N₃OP.

- Structure : A triamide derivative of phosphoric acid with six methyl groups (N,N,N,N,N,N-hexamethylphosphoric triamide).

- Applications : A polar aprotic solvent widely used in organic synthesis to stabilize anions and enhance reaction rates, particularly in deprotonation and polymerization reactions.

- Safety: Classified as a suspected carcinogen and regulated due to toxicity concerns .

Trimethyl Phosphate

- Molecular Formula : C₃H₉O₄P ().

- Structure: An organophosphate ester with three methoxy groups attached to a central phosphorus atom.

- Applications: Used as a methylating agent, flame retardant, and solvent. Notably, it serves as a precursor in pesticide synthesis.

- Physical Properties : Molar mass 140.07 g/mol; boiling point ~197°C ().

- Safety : Causes skin/eye irritation; requires careful handling due to flammability ().

Trimethylphosphine (PMe₃)

- Molecular Formula : C₃H₉P ().

- Structure : A tertiary phosphine with three methyl groups bonded to phosphorus.

- Applications: Acts as a ligand in organometallic catalysis (e.g., in palladium-catalyzed cross-couplings) and as a reducing agent.

- Safety : Highly flammable and toxic upon inhalation; requires inert atmosphere handling ().

Tetramethylphosphinane

- Molecular Formula : C₄H₁₁P ().

- Structure : A cyclic secondary phosphine with a six-membered ring containing four methyl groups.

- Applications : Emerging as a synthon in organic chemistry for constructing chiral phosphorus ligands.

- Unique Features : Exhibits stereochemical flexibility due to its cyclic structure, enabling asymmetric catalysis applications ().

Comparative Analysis

Structural and Functional Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.